5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid
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Overview
Description
5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid is an organic compound characterized by the presence of a hydroxyl group, three nonyl groups, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid typically involves the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron and hydrochloric acid.
Alkylation: The amino groups are then alkylated with nonyl bromide in the presence of a base like potassium carbonate to introduce the nonyl groups.
Sulfonation: Finally, the compound is sulfonated using fuming sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 5-oxo-2,3,4-trinonylbenzene-1-sulfonic acid.
Reduction: Formation of 5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonyl chloride.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2,3,4-trimethylbenzene-1-sulfonic acid
- 5-Hydroxy-2,3,4-triethylbenzene-1-sulfonic acid
- 5-Hydroxy-2,3,4-tripropylbenzene-1-sulfonic acid
Uniqueness
5-Hydroxy-2,3,4-trinonylbenzene-1-sulfonic acid is unique due to the presence of three nonyl groups, which impart distinct hydrophobic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
143625-20-1 |
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Molecular Formula |
C33H60O4S |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
5-hydroxy-2,3,4-tri(nonyl)benzenesulfonic acid |
InChI |
InChI=1S/C33H60O4S/c1-4-7-10-13-16-19-22-25-29-30(26-23-20-17-14-11-8-5-2)32(34)28-33(38(35,36)37)31(29)27-24-21-18-15-12-9-6-3/h28,34H,4-27H2,1-3H3,(H,35,36,37) |
InChI Key |
CQJWCTLZGZALMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=C(C=C1O)S(=O)(=O)O)CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
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